N,N-diethyl-4-isocyanopentan-1-amine
Description
Properties
IUPAC Name |
N,N-diethyl-4-isocyanopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-5-12(6-2)9-7-8-10(3)11-4/h10H,5-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRRFOMQAVPLHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Reactivity in Nickel-Catalyzed Insertion Reactions
Nickel-catalyzed oxidative isocyanide insertion reactions are critical for synthesizing pyrimidouracils. The performance of this compound and related compounds is summarized below:
Key Findings:
- Primary/Benzylic Isocyanides outperform secondary aliphatic isocyanides in nickel-catalyzed reactions, achieving higher yields (>80%) .
- This compound provides acceptable yields (~60%) but offers structural complexity for downstream modifications, unlike simpler primary analogs .
- Aromatic isocyanides (e.g., methyl 2-isocyanobenzoate) exhibit diminished reactivity, likely due to electronic effects or steric hindrance .
Stability and Functionalization Potential
- Stability: this compound remains stable under both nickel and palladium catalysis, unlike unstable aromatic isocyanides (e.g., 2-naphthyl isocyanide, which decomposes immediately) .
- Functionalization: The diethylamine and pentyl backbone of this compound allow for modular derivatization, as demonstrated in the synthesis of antileishmanial (9z) and fluorescent 4-AQ scaffolds .
Q & A
Q. What are the critical safety protocols for handling N,N-diethyl-4-isocyanopentan-1-amine in laboratory settings?
- Methodological Answer : this compound is classified under GHS as acute toxicity (Category 4, H302) , skin irritant (Category 2, H315) , and respiratory irritant (Category 3, H335) . Key precautions include:
Q. How is this compound synthesized, and what characterization techniques validate its purity?
- Methodological Answer : The compound is synthesized via alkylation of primary amines with isocyanide precursors , followed by purification through distillation or column chromatography . Characterization involves:
- NMR spectroscopy (¹H/¹³C) to confirm branching and isocyanide functionality.
- FT-IR for the C≡N stretch (~2150 cm⁻¹).
- GC-MS to verify molecular weight (197.36 g/mol) and detect impurities .
Advanced Research Questions
Q. How does this compound enhance catalytic efficiency in transition metal-mediated insertions?
- Methodological Answer : The compound acts as a secondary isocyanide in palladium- or nickel-catalyzed reactions , enabling imidoylative Sonogashira couplings or pyrimidouracil synthesis . Key factors:
Q. What experimental strategies resolve contradictions in yield variability during isocyanide insertion reactions?
- Methodological Answer : Yield disparities arise from substrate electronic effects (e.g., electron-withdrawing groups reduce yields by 20–30%) or catalyst choice . Mitigation strategies:
- Pre-activation of aryl halides with CuI to enhance oxidative addition.
- Temperature modulation : Lowering to 60°C minimizes decomposition of sensitive intermediates.
- Additives : 1,10-Phenanthroline (1 eq.) stabilizes nickel catalysts, improving yields in pyrimidouracil synthesis (e.g., 3g: 65% vs. 45% without additives) .
Q. How can researchers assess the stability of this compound under varying reaction conditions?
- Methodological Answer : Conduct accelerated stability studies :
- Thermal stability : Heat at 50°C for 24h in DMSO; monitor degradation via HPLC (retention time shifts indicate decomposition).
- pH sensitivity : Expose to acidic (pH 2) and basic (pH 10) conditions; FT-IR detects hydrolysis of the isocyanide group.
- Light exposure : UV-Vis spectroscopy identifies photolytic byproducts (e.g., nitriles) .
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